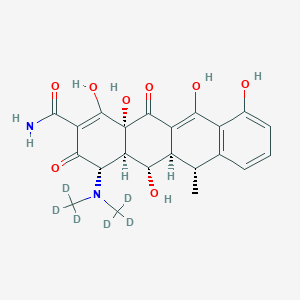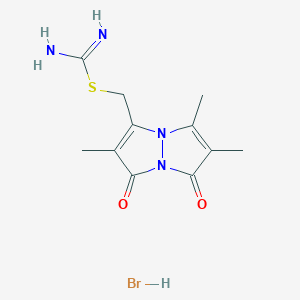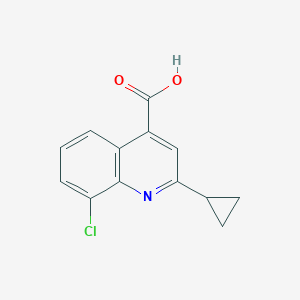
1-(Chloromethoxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)heptane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether derivative of heptane, characterized by the presence of a chloromethoxy group attached to the first carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)heptane can be synthesized through several methods. One common approach involves the reaction of heptanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of heptanol and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield heptane and other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Heptanol and other alcohol derivatives.
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and other hydrocarbons.
Scientific Research Applications
1-(Chloromethoxy)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Chloromethoxy)heptane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
1-Chloroheptane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Heptanol: Contains a hydroxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
Chloromethyl methyl ether: Contains a chloromethoxy group but is attached to a methyl group instead of a heptane chain.
Uniqueness: 1-(Chloromethoxy)heptane is unique due to the presence of both a chloromethoxy group and a heptane chain, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
49791-06-2 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-(chloromethoxy)heptane |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-7-10-8-9/h2-8H2,1H3 |
InChI Key |
MPJFBKWQLMDKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)




![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

